molecular formula C7H5NO2S2 B1274213 Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide CAS No. 27148-03-4

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No.: B1274213
CAS No.: 27148-03-4
M. Wt: 199.3 g/mol
InChI Key: BAVQVWLILLHJKA-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound that features a fused benzene and isothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the chlorination of a precursor acid followed by reaction with ammonia to yield the desired product . Another approach includes the oxidation of benzo[d]isothiazol-3(2H)-ones using reagents such as Selectfluor in aqueous media, which provides a green and efficient route to the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and selective oxidation processes is preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as 1,1-Dioxo-1,2-benzothiazole-3-thione, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C7_7H5_5NO2_2S. Its structure features a benzene ring fused to an isothiazole moiety with two oxo groups at the 1 and 2 positions, contributing to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Common methods include the chlorination of precursor acids followed by reaction with ammonia.
  • Metal-free Oxidation : Recent advancements have introduced environmentally friendly oxidation methods using Selectfluor in aqueous media, which yield high purity products with minimal environmental impact .

Anticancer Properties

Research has demonstrated that derivatives of Benzo[d]isothiazole-3(2H)-thione exhibit significant cytotoxicity against various cancer cell lines. A study found that these compounds inhibited the growth of leukemia cell lines with a cytotoxic concentration (CC50_{50}) ranging from 4 to 9 µM .

Table 1: Cytotoxicity of Benzo[d]isothiazole Derivatives Against Cancer Cell Lines

CompoundCell LineCC50_{50} (µM)
Compound AMT-4 (HIV)4
Compound BK562 (Leukemia)6
Compound CMCF-7 (Breast Cancer)9

Antimicrobial Activity

Benzo[d]isothiazole derivatives have been screened for antimicrobial activity against various pathogens. However, most compounds showed limited effectiveness against viruses and bacteria. Notably, one derivative exhibited antibacterial activity against Bacillus subtilis at a concentration of 416 µg/ml .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity through binding to active sites. This mechanism is crucial for developing therapeutic agents targeting various diseases .

Case Studies

  • Antiviral Activity : A series of benzo[d]isothiazole derivatives were tested against HIV-1 and other viruses. While no significant antiviral activity was observed, some compounds displayed cytotoxic effects on human CD4+ lymphocytes supporting HIV growth .
  • Antiproliferative Effects : In vitro studies indicated that certain derivatives inhibited the proliferation of solid tumor-derived cell lines. These findings suggest potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. This inhibition can disrupt signaling pathways critical for cancer cell survival and proliferation.

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQVWLILLHJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181615
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27148-03-4
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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